Array ( [bid] => 6346767 )
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound classified as a chalcone, which are aromatic ketones characterized by a structure that consists of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a furan ring and a propan-2-yl group attached to one of the phenyl rings, distinguishing it within the chalcone family due to its unique steric and electronic properties .
This compound exhibits significant biological activities, making it a subject of interest in pharmacological research. Notably, it has demonstrated:
The synthesis of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This method includes:
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a variety of applications across different fields:
The mechanism of action for (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets:
Several compounds share structural similarities with (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2E)-1-(Phenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | Structure | Lacks furan ring; potential for different biological activity. |
| (E)-3-(Furan-2-yloxy)benzaldehyde | Structure | Contains furan but lacks the propan group; used in organic synthesis. |
| 4'-Hydroxychalcone | Structure | A simpler chalcone derivative with distinct biological properties. |
The presence of both the furan ring and the propan-2-yl group in (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one enhances its reactivity and biological activity compared to these similar compounds, making it unique within its class .